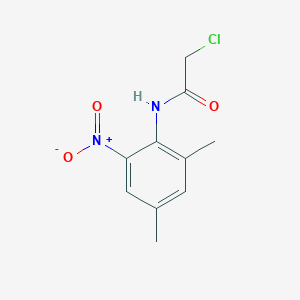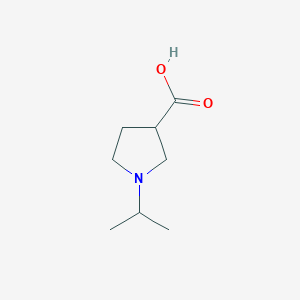
1-Isopropylpyrrolidine-3-carboxylic acid
Overview
Description
1-Isopropylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2 . It is used for research and development purposes.
Synthesis Analysis
The synthesis of this compound and its derivatives involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring with an isopropyl group attached to the first carbon and a carboxylic acid group attached to the third carbon . The molecular weight of this compound is 157.21 g/mol .
Chemical Reactions Analysis
The pyrrolidine ring in this compound is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Scientific Research Applications
Extraction and Recovery in Industrial Processes
1-Isopropylpyrrolidine-3-carboxylic acid, while not explicitly studied, shares similarities with pyridine-carboxylic acids such as nicotinic acid, which are used in food, pharmaceutical, and biochemical industries. For instance, Kumar and Babu (2009) focused on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents, highlighting the potential for efficient extraction and recovery processes in industrial applications (Kumar & Babu, 2009).
Structural Studies and Surface Adsorption
J. Schnadt et al. (2003) investigated the adsorption of pyridine-carboxylic acid monomers on rutile TiO2 surfaces. This study offers insights into how similar carboxylic acids, including this compound, might interact at the molecular level with various surfaces, which is relevant in material science and surface chemistry (Schnadt et al., 2003).
Synthesis of New Materials
G. Marandi (2018) explored the synthesis of compounds related to pyridine-carboxylic acids, which underscores the potential for this compound in the creation of new materials in medicinal and biological sciences. This application could be relevant in the development of novel pharmaceuticals or bioactive materials (Marandi, 2018).
Coordination Chemistry and Polymer Networks
Caiming Liu et al. (2009) described the construction of lanthanide-organic coordination polymers using carboxylate ligands. Similarities in the structure of this compound could make it a candidate for developing new coordination polymers or frameworks in material chemistry (Liu et al., 2009).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a core structure in this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to interact with their targets in a manner that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological targets, potentially affecting multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties, suggesting that they may have a significant impact at the molecular and cellular levels .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, suggesting that environmental factors could potentially influence their biological activity .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Isopropylpyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid transporters and enzymes involved in metabolic pathways. These interactions are crucial for its function in biochemical processes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. This mechanism is critical for its biochemical and therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for its therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions affect metabolic flux and metabolite levels, which are essential for its function in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects on cellular processes .
Properties
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-4-3-7(5-9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBRWNMZOQFCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660752 | |
| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-03-0 | |
| Record name | 1-(Propan-2-yl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


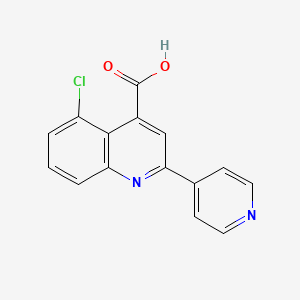

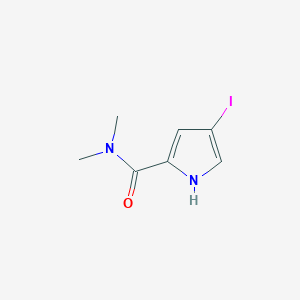
![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
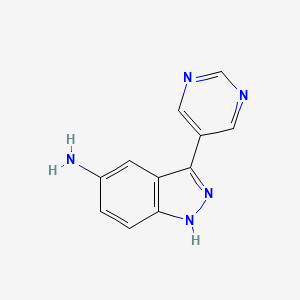
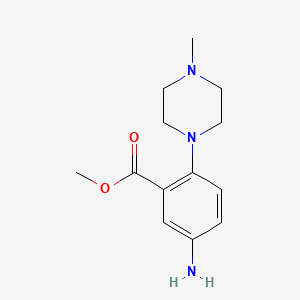
![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![methyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387837.png)
![7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1387839.png)
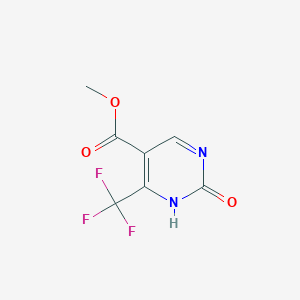
![1-[2-(Chloromethyl)-1,3-benzoxazol-7-yl]-1-ethanone](/img/structure/B1387842.png)
